1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-
Description
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- (CAS: Not explicitly provided; structurally related to compounds in –11) is a substituted diamine featuring a pyridinyl group and a methyl-branched propanediamine chain. Its structure consists of:
- A 2-methyl-1,2-propanediamine backbone, providing two amine groups (–NH₂ and –NH–) for reactivity or coordination.
These compounds share structural similarities, differing primarily in the substituents on the pyridine ring (e.g., isopropyl, methyl, or chloro groups) and their positions.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-N-(3-chloropyridin-2-yl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-9(2,11)6-13-8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
RMTGJYITLMKIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C(C=CC=N1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Process Description
A patented method (CN113105337B) describes a continuous gas-solid phase reaction for preparing 1,2-propanediamine, which can be adapted for substituted derivatives such as N1-(3-chloro-2-pyridinyl)-2-methyl- by appropriate precursor modification. The process involves:
- Feeding propylene oxide into a vaporizer using a metering pump and heating it.
- Gasifying the heated propylene oxide with an ammonia-hydrogen mixed gas using a compressor.
- Passing the gas mixture through a fixed bed reactor containing a catalyst supported on an H-ZSM-5 molecular sieve.
- Cooling the reaction products and separating the liquid and gas phases.
- Recycling unreacted ammonia and propylene oxide for continuous operation.
- Isolating 1,2-propanediamine along with byproducts such as monoisopropanolamine and diisopropanolamine.
Catalyst Details
- Catalyst composition: 20% Nickel (Ni), 3% Molybdenum (Mo), and 0.1% Palladium (Pd) supported on H-ZSM-5 molecular sieve.
- Catalyst preparation: Soaking molecular sieve in metal salt solution, drying, roasting at 490 °C for 6 hours, followed by hydrogen reduction at 460 °C under 0.05 MPa for 24 hours.
Operating Conditions
| Parameter | Value |
|---|---|
| Reaction pressure | 0.6 - 1.0 MPa |
| Reaction temperature | 150 - 200 °C |
| Hydrogen content in gas | 3 - 50% |
| Feed rate | 60 - 100 mL/h per 1000 mL catalyst volume |
| Process type | Continuous, closed cycle |
Advantages
- High yield and low cost.
- Continuous recycling of unreacted raw materials.
- Environmentally friendly with minimal emissions due to closed system.
- Simplified process steps and reduced equipment investment.
High-Pressure Liquid Phase Amination of 1,2-Dichloropropane
Process Description
Another method (CN103012158A) involves the reaction of 1,2-dichloropropane with liquid ammonia in the presence of a catalyst under high pressure:
- Charging 1,2-dichloropropane, water, liquid ammonia, and catalyst into a high-pressure reactor.
- Heating to 160-180 °C and pressurizing to 8-12 MPa.
- Maintaining reaction for 4-5 hours with continuous monitoring via gas chromatography.
- Cooling the system and removing excess ammonia.
- Rectifying the reaction mixture to isolate 1,2-propanediamine.
Catalyst and Recycling
- Catalyst: CuO-Co2O3/Al2O3-diatom composite.
- The process allows recycling of excess ammonia and low boiling distillates, enhancing raw material utilization and selectivity.
Advantages
- Single reactor system simplifies equipment needs.
- High selectivity and conversion efficiency.
- Reduced pollution and waste generation.
- Lower production costs due to process integration and recycling.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or reduction of the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Chemical Properties
Key structural variations among related compounds include:
| Compound Name | CAS | Pyridine Substituent | Propanediamine Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| N1-(3-chloro-2-pyridinyl)-2-methyl-1,2-PDA | N/A | 3-chloro | 2-methyl | Likely C9H13ClN3 | ~213 (estimated) |
| 2-Methyl-N1-[5-(1-methylethyl)-2-pyridinyl] | 440102-69-2 | 5-isopropyl | 2-methyl | C12H21N3 | 207.32 |
| 2-Methyl-N1-(5-methyl-2-pyridinyl) | 440102-68-1 | 5-methyl | 2-methyl | C10H17N3 | 179.27 |
Key Observations :
- Substituent Effects: Chloro groups (e.g., 3-chloro-2-pyridinyl) enhance electrophilicity and may improve binding to biological targets or metals .
- Amine Reactivity : The two amine groups in the propanediamine backbone enable chelation with metals, as seen in cobalt complexes (), or participation in condensation reactions for derivatization ().
Corrosion Inhibition
While direct data on the target compound is unavailable, highlights that amine-based inhibitors with more –NH– groups (e.g., TETA, PEHA) show higher corrosion inhibition efficiency. The target compound’s two amine groups may offer moderate performance compared to polyamines but with improved selectivity due to the chloro-pyridinyl group .
Coordination Chemistry
Analogous compounds (e.g., ) form stable complexes with transition metals like cobalt. The chloro substituent could enhance ligand field strength compared to methyl or isopropyl derivatives .
Agrochemical Relevance
notes that 3-chloro-2-pyridinyl groups are present in metabolites of chlorantraniliprole, a widely used insecticide.
Biological Activity
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is an organic compound with a unique structure that combines a propanediamine backbone with a chlorinated pyridine substituent. Its molecular formula is , and it exhibits potential biological activities that make it of interest in pharmaceutical and agrochemical applications.
Chemical Structure and Properties
The compound features:
- Two amine groups at the first and second positions of the propanediamine backbone.
- A methyl group at the second position.
- A 3-chloro-2-pyridinyl moiety at the terminal nitrogen.
This structural combination enhances its reactivity and solubility, which are critical for biological interactions.
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is believed to engage in various biological interactions due to its functional groups. The presence of both amine and pyridine functionalities can enhance its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial properties , potentially inhibiting bacterial growth.
- Anticancer activity , as indicated by interactions with DNA and human serum albumin (HSA) .
Interaction with Biological Targets
Research indicates that this compound can interact with DNA, exhibiting strong binding affinity. For instance, studies have shown that similar compounds with pyridine rings often demonstrate intercalative binding to DNA, which can lead to cytotoxic effects in cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-:
- Cytotoxicity Studies :
- DNA Binding Studies :
-
Antimicrobial Activity :
- Preliminary assessments suggest that derivatives of this compound may possess antibacterial properties, although detailed investigations are needed to confirm these effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-, a comparison can be made with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3-Diaminopropane | Three-carbon chain with two amines | Lacks chlorinated pyridine group |
| 3-Chloroaniline | Aniline derivative with chlorine | Aromatic structure without aliphatic amines |
| N,N-Dimethylaminopropylamine | Propylamine derivative with dimethyl substitution | More steric hindrance due to methyl groups |
| 4-Aminopyridine | Amino group on a pyridine ring | Primarily aromatic without aliphatic amines |
The unique combination of aliphatic and aromatic functionalities in 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- may confer distinct biological activities not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
